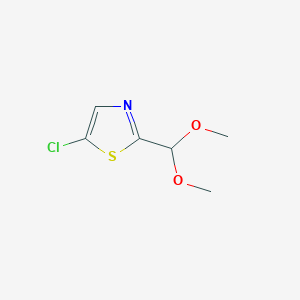![molecular formula C9H9N3O2 B3099907 Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate CAS No. 1356016-44-8](/img/structure/B3099907.png)
Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate
Übersicht
Beschreibung
Pyrrolo[2,1-f][1,2,4]triazine is a unique fused heterocycle that is an integral part of several kinase inhibitors and nucleoside drugs . It has been recognized for its potential in cancer therapy, specifically in kinase inhibition . This compound is also a part of several antiviral drugs, including remdesivir .
Synthesis Analysis
The synthesis of Pyrrolo[2,1-f][1,2,4]triazine involves the use of simple building blocks such as pyrrole, chloramine, and formamidine acetate . The compound is produced through a newly developed synthetic methodology, which was optimized by examining the mechanistic pathway for the process . The overall yield of the compound was 55% in a two-vessel-operated process .Molecular Structure Analysis
Pyrrolo[2,1-f][1,2,4]triazine is a bicyclic heterocycle, containing an N–N bond with a bridgehead nitrogen . It is an integral part of several kinase inhibitors and nucleoside drugs .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Pyrrolo[2,1-f][1,2,4]triazine include aromatic substitution and quench of a reactive species . The reaction sequence also involves the use of a strong base .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivatives
Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate is a compound involved in the synthesis of various chemical derivatives, which have potential applications in medicinal chemistry and material science. For instance, a study outlined a one-pot preparation method to obtain pyrrolo[2,1-f][1,2,4]triazines, demonstrating the compound's utility in creating diverse chemical structures (Quintela et al., 1996). Similarly, novel ethyl esters of 4-R-6,8-dimethyl-1-oxo-1,2-dyhidropyrrolo[1,2-d][1,2,4]triazine-7-carboxylic acids were synthesized, displaying in vitro anticancer and antibacterial activities, showcasing the compound's potential in drug discovery (Astakhina et al., 2016).
Biological Activity
The biological activities of derivatives of this compound have been explored, particularly in the context of anticancer and antibacterial properties. Research on novel pyrrolotriazine derivatives has shown significant antifungal and antibacterial efficacy, indicating the compound's relevance in developing new antimicrobial agents (Zemanov et al., 2017). Another study highlighted the synthesis of pyrrolo[2,1-f][1,2,4]triazine C-nucleosides with potent cytotoxic activity against cancer cell lines, further underlining the compound's potential in oncology (Li et al., 2018).
Medicinal Chemistry and Drug Discovery
The versatility of this compound is also evident in medicinal chemistry, where it serves as a scaffold for the development of kinase inhibitors and other drug-like molecules. For example, a series of substituted 4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f][1,2,4]triazines were identified as potent inhibitors of VEGFR-2 and FGFR-1, showcasing the scaffold's utility in targeting growth factor receptors (Borzilleri et al., 2005).
Wirkmechanismus
Target of Action
Ethyl Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate is a part of the Pyrrolo[2,1-f][1,2,4]triazine class of compounds, which are known to target kinases in cancer therapy . Kinases are enzymes that play a crucial role in the regulation of cell functions, including cell signaling, growth, and division .
Mode of Action
Kinase inhibitors, like pyrrolo[2,1-f][1,2,4]triazine derivatives, generally work by blocking the activity of kinases, thereby preventing the phosphorylation of proteins that are crucial for cell growth and division .
Biochemical Pathways
Pyrrolo[2,1-f][1,2,4]triazine derivatives have been found to inhibit a wide range of biological activities, including Eg5 inhibitors, VEGFR-2 inhibitors, anticancer agents as dual inhibitors of c-Met/VEGFR-2, EGFR inhibitors slowing cellular proliferation of the human colon tumor cell line, anaplastic lymphoma kinase (ALK) inhibitors, IGF-1R and IR kinase inhibitors, pan-Aurora kinase inhibitors, EGFR and HER2 protein tyrosine dual inhibitors, and hedgehog (Hh) signaling pathway inhibitors . These pathways are involved in various cellular processes, including cell growth, division, and differentiation .
Pharmacokinetics
It is noted that compounds of the pyrrolo[2,1-f][1,2,4]triazine class have shown low rates of glucuronidation, an indication of higher metabolic stability .
Result of Action
Kinase inhibitors, like pyrrolo[2,1-f][1,2,4]triazine derivatives, generally lead to the inhibition of cell growth and division, thereby potentially slowing down or stopping the progression of diseases such as cancer .
Safety and Hazards
The safety of the process used to synthesize Pyrrolo[2,1-f][1,2,4]triazine was a primary objective prior to its implementation at a larger scale . The first reaction of the sequence contains an exothermic aromatic substitution and quench of a reactive species, and the second sequence involves the use of a strong base .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)8-4-3-7-5-10-6-11-12(7)8/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDNAOKQVDSBEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C2N1N=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728718 | |
| Record name | Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1356016-44-8 | |
| Record name | Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl 3-[(4-methoxybenzyl)oxy]-2,2-dimethylpropanoate](/img/structure/B3099868.png)






![2-{[(2-Methylpropyl)amino]methyl}phenol](/img/structure/B3099935.png)